molecular formula C17H17ClN2O4S B2886632 3-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzamide CAS No. 946339-10-2

3-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzamide

Cat. No. B2886632
CAS RN: 946339-10-2
M. Wt: 380.84
InChI Key: JZIITXJSOKMSET-UHFFFAOYSA-N
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Description

3-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications. It is a derivative of oleanolic acid, a naturally occurring triterpenoid found in many plants. CDDO-Im has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Synthesis and Biological Activity

3-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzamide is involved in the synthesis of various compounds with potential antimicrobial activities. Patel and Dhameliya (2010) synthesized N-(5-benzylidene-4-oxo-2-substituted phenylthiazolidin-3-yl)-5-((1, 3-dioxoisoindolin-2-yl) methyl)-2-hydroxybenzamides, demonstrating preliminary results that suggest promising antibacterial activities, warranting consideration as prospective antimicrobials (Patel & Dhameliya, 2010).

Antitubercular Scaffold Development

Nimbalkar et al. (2018) synthesized novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, exhibiting in vitro anti-tubercular activity against Mycobacterium tuberculosis (MTB) with promising activity levels and non-cytotoxic nature against human cancer cell lines. This work highlights the potential of such compounds in the anti-tubercular drug discovery process (Nimbalkar et al., 2018).

Heterocyclic Compound Synthesis

The research on the synthesis of heterocyclic compounds, such as 1,2,4-triazoles, demonstrates the utility of 3-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzamide in developing compounds with high yields. Guirado et al. (2016) developed a new synthetic approach to 3-aryl-1,2,4-triazoles, highlighting the potential for creating diverse molecules with varying biological activities (Guirado et al., 2016).

Novel Benzodifuranyl and Triazines Synthesis

Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, including benzodifuranyl, 1,3,5-triazines, and oxadiazepines, displaying significant analgesic and anti-inflammatory activities. This research indicates the compound's utility in developing new therapeutic agents with potential COX-2 inhibition properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Environmental Safety Studies

The compound's derivatives and related molecules have been studied for their effects on soil organisms, indicating its broader implications beyond human health, including environmental safety considerations (Idinger, Čoja, & Blümel, 2006).

properties

IUPAC Name

3-chloro-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c1-24-16-7-6-14(20-8-3-9-25(20,22)23)11-15(16)19-17(21)12-4-2-5-13(18)10-12/h2,4-7,10-11H,3,8-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIITXJSOKMSET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzamide

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